4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride
Description
4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride is a substituted aromatic diamine derivative with the molecular formula C₈H₁₂N₂O·HCl (derived from its free base formula C₈H₁₂N₂O, as reported in ). Its structure features a benzene ring substituted with a methoxy group (-OCH₃) at position 4, a methyl group (-CH₃) at position 5, and two amino groups (-NH₂) at positions 1 and 2. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.
Key structural identifiers include:
This compound is structurally related to other benzene-1,2-diamine derivatives, which are widely used as intermediates in the synthesis of heterocyclic compounds, dyes, and pharmaceuticals.
Properties
IUPAC Name |
4-methoxy-5-methylbenzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-5-3-6(9)7(10)4-8(5)11-2;/h3-4H,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSBXLYCKCNBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism of Solvent-Controlled Photoreactions
The photoreduction of 4-methoxyazobenzenes under acidic conditions offers a pathway to N-arylbenzene-1,2-diamines. In this method, 4-methoxyazobenzene derivatives undergo protonation in hydrochloric acid (HCl)-containing solvents, followed by irradiation to produce hydrazobenzene intermediates. A subsequent o-semidine rearrangement yields the diamine scaffold.
For 4-methoxy-5-methyl-benzene-1,2-diamine hydrochloride , the precursor 4-methoxy-5-methylazobenzene must first be synthesized. This involves:
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Azo coupling : Reaction of 4-methoxy-5-methylaniline with a diazonium salt derived from aniline derivatives.
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Methylation : Protection of hydroxyl groups using dimethyl sulfate.
Irradiation in DMF with 0.5 M HCl preferentially generates N-arylbenzene-1,2-diamines, while acetal with 0.16 M HCl promotes benzimidazole formation. Adjusting solvent polarity and acid strength is critical for selectivity.
Table 1: Optimization of Photoreduction Conditions
| Solvent | HCl Concentration | Major Product | Yield (%) |
|---|---|---|---|
| DMF | 0.5 M | N-arylbenzene-1,2-diamine | 65–75 |
| Acetal | 0.16 M | 1-Aryl-1H-benzimidazole | 55–60 |
Multi-Step Synthesis from 4-Methoxybenzaldehyde
Oximation and Dehydration to Nitriles
A patent (CN101092377A) describes a one-pot synthesis of 4-methoxybenzonitrile from 4-methoxybenzaldehyde via oximation and dehydration. While this method targets nitriles, it provides a template for functionalizing the benzene ring:
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Oximation : 4-Methoxybenzaldehyde reacts with hydroxylamine hydrochloride in dichloromethane, catalyzed by triethylamine.
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Dehydration : Thionyl chloride (SOCl₂) converts the oxime intermediate to 4-methoxybenzonitrile.
Adapting this route, 4-methoxy-5-methylbenzaldehyde could be similarly oxidized and dehydrated to introduce a nitrile group at the 2-position. Subsequent reduction of the nitrile to an amine (e.g., using LiAlH₄ or catalytic hydrogenation) would yield the diamine precursor.
Table 2: Reaction Conditions for Nitrile Synthesis
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Oximation | NH₂OH·HCl, Et₃N | 15–30 | 89–93 |
| Dehydration | SOCl₂ | 10–25 | 90–93 |
Acid-Mediated Cyclization and Rearrangement
Hydrochloric Acid as a Dual Catalyst
In the presence of HCl, intermediates such as hydrazobenzenes undergo rearrangements to form diamines. For example, 4-methoxy-hydrazobenzene rearranges to 4-methoxy-N²-phenylbenzene-1,2-diamine under acidic conditions. Introducing a methyl group at the 5-position requires starting with a methyl-substituted hydrazobenzene.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride with structurally similar benzene-1,2-diamine derivatives:
Physicochemical Properties
- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogues like 4,5-Dimethoxybenzene-1,2-diamine .
- LogP: The methoxy and methyl groups in 4-Methoxy-5-methylbenzene-1,2-diamine HCl contribute to a higher calculated LogP (~1.2) than polar derivatives such as 2-Amino-5-methoxyphenol HCl (LogP ~0.5), enhancing membrane permeability in drug design .
Biological Activity
4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride, also known as 4-Methoxy-5-methylbenzene-1,2-diamine, is an organic compound with the molecular formula . It features two amino groups at the 1 and 2 positions of a benzene ring, along with a methoxy group at the 4 position and a methyl group at the 5 position. This compound is primarily studied for its potential biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that 4-Methoxy-5-methyl-benzene-1,2-diamine exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Key findings include:
- Cell Viability Reduction : Treatment with concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability.
- Mechanism of Action : The compound appears to activate caspase pathways, leading to programmed cell death. Specifically, caspase-3 and caspase-9 were significantly upregulated following treatment.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, researchers evaluated the efficacy of 4-Methoxy-5-methyl-benzene-1,2-diamine against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess inhibition zones:
- Results : The compound showed larger inhibition zones against Gram-positive bacteria compared to Gram-negative bacteria, indicating its selective activity.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on MCF-7 and HeLa cells to determine the cytotoxic effects of the compound. The findings were as follows:
| Concentration (µM) | MCF-7 Cell Viability (%) | HeLa Cell Viability (%) |
|---|---|---|
| 10 | 85 | 80 |
| 25 | 60 | 55 |
| 50 | 30 | 25 |
The results indicate that higher concentrations significantly reduce cell viability, suggesting potential therapeutic applications in cancer treatment.
The biological activities of 4-Methoxy-5-methyl-benzene-1,2-diamine are attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells and cancer cells, leading to cell death.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in DNA replication and repair in cancer cells.
- Modulation of Cell Signaling Pathways : The activation of apoptotic pathways through caspase activation is a critical mechanism for its anticancer effects.
Q & A
Q. What are the optimal synthetic routes for 4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride?
The synthesis typically involves sequential functionalization of a benzene-1,2-diamine precursor. Key steps include:
- Methoxy Introduction : Methylation via nucleophilic substitution using methoxy precursors (e.g., methyl iodide) under alkaline conditions .
- Methyl Group Positioning : Regioselective alkylation or Friedel-Crafts reactions to introduce the methyl group at the 5-position, guided by steric and electronic effects .
- Hydrochloride Salt Formation : Reaction with hydrochloric acid to improve stability and solubility . Critical Parameters : Temperature control (<60°C) and solvent choice (e.g., ethanol/water mixtures) to prevent over-alkylation or decomposition .
Q. How does the methoxy group influence the compound’s solubility and reactivity?
- Solubility : The methoxy group enhances water solubility due to its polar nature, as observed in related compounds like 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride (water solubility: ~50 mg/mL at 25°C) .
- Reactivity : The electron-donating methoxy group activates the benzene ring toward electrophilic substitution but may deactivate amine groups in nucleophilic reactions. Comparative studies on 3-Methoxybenzene-1,2-diamine hydrochloride show reduced reactivity in acylation compared to non-methoxy analogs .
Q. What spectroscopic techniques are recommended for structural confirmation?
- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 217.08 for CHClNO) .
- IR Spectroscopy : Peaks at ~3350 cm (N-H stretch) and 1250 cm (C-O of methoxy) .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesis be addressed?
Regioselectivity is influenced by:
- Directing Groups : The 1,2-diamine moiety directs electrophiles to the 4- and 5-positions. Computational modeling (e.g., DFT) predicts preferential methylation at the 5-position due to steric hindrance at the 4-position .
- Protection Strategies : Temporary protection of amine groups with Boc or Fmoc groups to control substitution sites, followed by deprotection . Example : In 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride synthesis, chlorine directs methylation to the 3-position, highlighting the role of substituents .
Q. How do solvent interactions affect the compound’s stability in experimental conditions?
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory effects) may arise from:
- Structural Analogues : Compare with 4-(Trifluoromethyl)benzene-1,2-diamine derivatives, where trifluoromethyl groups enhance cytotoxicity .
- Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times. For example, 48-hour IC values vary by >50% across cell types .
- Metabolic Stability : Evaluate hepatic microsomal stability to rule out false negatives due to rapid metabolism .
Q. What computational methods predict interactions with biological targets?
- Molecular Docking : Used to map binding to enzymes (e.g., tyrosine kinases) by simulating interactions with the methoxy-methyl diamine scaffold. Studies on similar compounds show strong hydrogen bonding with ATP-binding pockets .
- MD Simulations : Predict conformational stability in receptor binding sites over 100-ns trajectories. For example, 3-Methoxybenzene-1,2-diamine hydrochloride shows stable binding to β-adrenergic receptors .
Methodological Recommendations
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 20% yield increase in related diamine syntheses) .
- Analytical Validation : Cross-validate NMR data with X-ray crystallography for ambiguous substitution patterns .
- Biological Testing : Pair in vitro assays with zebrafish models to assess bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
